molecular formula C11H17NO2 B11902360 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one

Katalognummer: B11902360
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: PZEVCAJJKYFOGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-3-oxa-1-azaspiro[44]non-1-en-4-one is a chemical compound with the molecular formula C11H17NO2 It is known for its unique spirocyclic structure, which includes a spiro-connected oxazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by modulating enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one is unique due to its oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to its diaza counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C11H17NO2/c1-2-3-6-9-12-11(10(13)14-9)7-4-5-8-11/h2-8H2,1H3

InChI-Schlüssel

PZEVCAJJKYFOGA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC2(CCCC2)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.